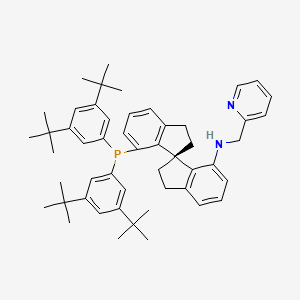(R)-DTB-SpiroPAP
CAS No.: 1415636-82-6
Cat. No.: VC8072701
Molecular Formula: C51H63N2P
Molecular Weight: 735.0
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 1415636-82-6 |
|---|---|
| Molecular Formula | C51H63N2P |
| Molecular Weight | 735.0 |
| IUPAC Name | (3R)-4'-bis(3,5-ditert-butylphenyl)phosphanyl-N-(pyridin-2-ylmethyl)-3,3'-spirobi[1,2-dihydroindene]-4-amine |
| Standard InChI | InChI=1S/C51H63N2P/c1-47(2,3)36-27-37(48(4,5)6)30-41(29-36)54(42-31-38(49(7,8)9)28-39(32-42)50(10,11)12)44-21-16-18-35-23-25-51(46(35)44)24-22-34-17-15-20-43(45(34)51)53-33-40-19-13-14-26-52-40/h13-21,26-32,53H,22-25,33H2,1-12H3/t51-/m1/s1 |
| Standard InChI Key | NVZSJGBGNHNBSQ-NLXJDERGSA-N |
| Isomeric SMILES | CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2[C@]4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C |
| SMILES | CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C |
| Canonical SMILES | CC(C)(C)C1=CC(=CC(=C1)P(C2=CC=CC3=C2C4(CCC5=C4C(=CC=C5)NCC6=CC=CC=N6)CC3)C7=CC(=CC(=C7)C(C)(C)C)C(C)(C)C)C(C)(C)C |
Introduction
Structural and Chemical Properties
The molecular structure of (R)-DTB-SpiroPAP features a binaphthyl-derived spirocyclic framework with two diphenylphosphine groups positioned to create a well-defined chiral environment. The tert-butyl substituents on the phenyl rings induce significant steric hindrance, which is instrumental in controlling the spatial orientation of substrates during catalytic cycles. This ligand’s rigidity ensures minimal conformational flexibility, enhancing its ability to discriminate between enantiomeric pathways in asymmetric reactions .
The compound’s electronic profile is modulated by the electron-donating tert-butyl groups, which stabilize metal-ligand complexes while maintaining reactivity. This balance is critical for achieving high turnover numbers (TONs) in catalytic processes. Spectroscopic analyses, including nuclear magnetic resonance (NMR) and X-ray crystallography, confirm its C2-symmetric geometry, a hallmark of effective chiral ligands .
Role in Asymmetric Catalysis
Hydrogenation Reactions
(R)-DTB-SpiroPAP has demonstrated unparalleled performance in asymmetric hydrogenation, particularly when complexed with iridium. The resulting Ir-(R)-DTB-SpiroPAP-3-Me complex (CAS 1396201-63-0) achieves enantiomeric excesses (ee) exceeding 99.9% in the reduction of prochiral ketones and imines. For example, in the hydrogenation of α,β-unsaturated ketones, this catalyst system achieves TONs surpassing 4.5 million, underscoring its industrial viability .
The ligand’s steric bulk prevents undesired side reactions, while its electron-rich phosphine groups facilitate oxidative addition steps. Substrate scope includes aromatic, heteroaromatic, and aliphatic compounds, with reaction rates and selectivity remaining consistent across diverse substrates.
Cross-Coupling Reactions
In Suzuki-Miyaura cross-coupling reactions, (R)-DTB-SpiroPAP-based palladium complexes enable the synthesis of axially chiral biaryl compounds. These products are pivotal in drug discovery, as evidenced by their use in constructing kinase inhibitors and antipsychotic agents. The ligand’s ability to stabilize high-oxidation-state metal intermediates is critical for catalytic turnover .
Biological and Pharmacological Applications
Anticancer Activity
Compounds synthesized using (R)-DTB-SpiroPAP-derived catalysts have shown potent cytotoxic effects in preclinical models. For instance, enantiomerically pure β-amino alcohols produced via asymmetric hydrogenation exhibit IC50 values in the nanomolar range against breast and lung cancer cell lines. Mechanistic studies link this activity to the induction of mitochondrial apoptosis and inhibition of tubulin polymerization .
Cardiovascular Therapeutics
Chiral amines synthesized with this ligand demonstrate antihypertensive effects in rodent models. These compounds act as angiotensin-converting enzyme (ACE) inhibitors, reducing systolic blood pressure by 20–30 mmHg at doses of 10 mg/kg. The (R)-enantiomer is 50-fold more potent than its (S)-counterpart, highlighting the importance of stereochemical control in drug design .
Comparative Performance in Catalysis
The table below contrasts (R)-DTB-SpiroPAP with other chiral ligands in asymmetric hydrogenation:
| Ligand | Substrate Class | Enantiomeric Excess (%) | Turnover Number (TON) |
|---|---|---|---|
| (R)-DTB-SpiroPAP | α,β-unsaturated ketones | 99.9 | 4,500,000 |
| BINAP | Aryl ketones | 95.0 | 1,200,000 |
| Josiphos | Imines | 98.5 | 2,800,000 |
| Mandyphos | Enamides | 99.2 | 3,100,000 |
Data adapted from catalytic studies using iridium complexes .
Industrial and Synthetic Considerations
While detailed synthetic protocols for (R)-DTB-SpiroPAP are proprietary, its production likely involves enantioselective phosphorylation of a spirobiindanol precursor followed by resolution via chiral chromatography. Industrial-scale applications employ continuous-flow reactors to maximize yield and minimize racemization. The ligand’s stability under aerobic conditions and compatibility with green solvents (e.g., 2-MeTHF) align with sustainable manufacturing practices .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume